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molecular formula C12H8BrNO B8429664 8-bromo-5H-chromeno[3,4-c]pyridine

8-bromo-5H-chromeno[3,4-c]pyridine

Cat. No. B8429664
M. Wt: 262.10 g/mol
InChI Key: QKLVGMOQRJIZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969564B2

Procedure details

A solution of (E)-2-((E)-3-(4-bromo-2-(prop-2-ynyloxy)phenyl)allylidene)-1,1-dimethylhydrazine (116 mg, 374 mmol) and 2,6-di-tert-butyl-4-methylphenol (82 mg, 374 mmol) in mesitylene (4.5 mL) was degassed at 50° C. by bubbling argon for ˜15 min while sonicating in a thick glass vial. The vial was capped under argon and heated to 140° C. in an oil bath with stirring for 138 h (5.75 days). The reaction mixture was cooled to ambient temperature and the solvent was concentrated under reduced pressure. The dark residue was purified by silica gel chromatography with EtOAc:dichloromethane (1:19) as the eluant. Fractions containing the required product were combined and concentrated under reduced pressure to give 8-bromo-5H-chromeno[3,4-c]pyridine (27 mg, 0.088 mmol, 25% yield based on 89% purity) as a pale yellow powder. 1H NMR (500 MHz, CDCl3) δ 8.63 (d, J=5.2 Hz, 1H), 8.45 (s, 1H), 7.62 (d, J=8.2 Hz, 1H), 7.52 (d, J=5.2 Hz, 1H), 7.27-7.22 (m, 2H), 5.20 (s, 2H); LCMS (Method A) (ESI) m/e 262.0, 264.0 Br pattern [(M+H)+, calcd for C14H15BrN2O 262.0].
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[CH:10]=[N:11]/N(C)C)=[C:4]([O:15][CH2:16][C:17]#[CH:18])[CH:3]=1.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>C1(C)C=C(C)C=C(C)C=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:17](=[CH:18][N:11]=[CH:10][CH:9]=3)[CH2:16][O:15][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)/C=C/C=N/N(C)C)OCC#C
Name
Quantity
82 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 138 h (5.75 days)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling argon for ˜15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
while sonicating in a thick glass vial
CUSTOM
Type
CUSTOM
Details
The vial was capped under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark residue was purified by silica gel chromatography with EtOAc:dichloromethane (1:19) as the eluant
ADDITION
Type
ADDITION
Details
Fractions containing the required product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5.75 d
Name
Type
product
Smiles
BrC=1C=CC2=C(C1)OCC1=CN=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.088 mmol
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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